1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethoxy group
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-chloropropyl)benzene with ethyl alcohol and trifluoromethoxybenzene under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. These methods are designed to scale up the production while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. These reactions are usually carried out under basic conditions and can lead to the formation of various substituted derivatives.
Scientific Research Applications
1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique substituents allow it to bind to these targets with high affinity, leading to modulation of their activity. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene include:
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene: This compound has a similar structure but with a difluoromethoxy group instead of an ethoxy group.
1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene: This compound has an additional chlorine atom on the benzene ring.
(3-Chloropropyl)benzene: This simpler compound lacks the ethoxy and trifluoromethoxy groups, making it less complex but also less versatile in its applications.
Properties
Molecular Formula |
C12H14ClF3O2 |
---|---|
Molecular Weight |
282.68 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O2/c1-2-17-11-9(6-4-8-13)5-3-7-10(11)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
ROCQYHIINDCZSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC(F)(F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.